molecular formula C10H8BrNO2S B6176104 3-bromonaphthalene-1-sulfonamide CAS No. 2567498-13-7

3-bromonaphthalene-1-sulfonamide

Cat. No.: B6176104
CAS No.: 2567498-13-7
M. Wt: 286.1
InChI Key:
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Description

3-Bromonaphthalene-1-sulfonamide is an organosulfur compound that features a bromine atom attached to a naphthalene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromonaphthalene-1-sulfonamide typically involves the bromination of naphthalene followed by sulfonamidation. One common method is to start with naphthalene, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromonaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiol-substituted naphthalenes.

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

3-Bromonaphthalene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis, which is crucial for DNA production in bacteria. This competitive inhibition can lead to bacteriostatic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromonaphthalene-2-sulfonamide
  • 4-Bromonaphthalene-1-sulfonamide
  • 2-Bromonaphthalene-1-sulfonamide

Uniqueness

3-Bromonaphthalene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

CAS No.

2567498-13-7

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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